2-Chloro-1-iodo-4-methoxybenzene chemical properties
2-Chloro-1-iodo-4-methoxybenzene chemical properties
An In-Depth Technical Guide to 2-Chloro-1-iodo-4-methoxybenzene: Synthesis, Properties, and Reactivity
Introduction
2-Chloro-1-iodo-4-methoxybenzene is a polysubstituted aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. As a trifunctionalized benzene ring, it incorporates iodo, chloro, and methoxy groups, each imparting distinct electronic and steric properties. This unique arrangement provides a powerful platform for sequential and regioselective chemical transformations, making it a valuable building block for constructing complex molecular architectures. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for programmed, stepwise functionalization. This guide offers a detailed exploration of the chemical properties, synthesis, reactivity, and applications of this versatile intermediate for professionals in drug development and materials science.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-Chloro-1-iodo-4-methoxybenzene are crucial for its handling, characterization, and application in synthesis.
Core Chemical Properties
Quantitative data for 2-Chloro-1-iodo-4-methoxybenzene are summarized in the table below. These properties are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 219735-98-5 | [1][2] |
| Molecular Formula | C₇H₆ClIO | [1] |
| Molecular Weight | 268.48 g/mol | [1][2][3] |
| IUPAC Name | 2-chloro-1-iodo-4-methoxybenzene | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4°C, protect from light | |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. | [4] |
| InChI Key | MGBVHCKCKXFVLF-UHFFFAOYSA-N | [2] |
Spectroscopic Signature
Structural confirmation of 2-Chloro-1-iodo-4-methoxybenzene relies on standard spectroscopic techniques.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methoxy group. The aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets, influenced by their positions relative to the three different substituents. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear downfield, while the carbons bonded to the halogens will also exhibit characteristic shifts.
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Infrared (IR) Spectroscopy : The IR spectrum provides information on the functional groups present. Key absorption bands would include C-H stretching for the aromatic ring and the methyl group, C-O stretching for the ether linkage, and aromatic C=C stretching vibrations.
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Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (267.91519 Da).[2][3] The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).
Synthesis Protocol: Diazotization and Iodination
A robust and widely applicable method for synthesizing 2-Chloro-1-iodo-4-methoxybenzene involves the diazotization of the corresponding aniline precursor, 2-chloro-4-methoxyaniline, followed by a Sandmeyer-type reaction with potassium iodide. This procedure is valued for its reliability and scalability.
Synthesis Workflow Diagram
Caption: Synthesis of 2-Chloro-1-iodo-4-methoxybenzene via diazotization.
Step-by-Step Experimental Methodology
This protocol is based on well-established procedures for diazotization reactions.[5]
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Diazotization:
-
Rationale: This step converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂ gas).
-
Procedure: In a flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxyaniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl). Cool the mixture in an ice-salt bath to maintain a temperature between 0 and 5 °C. The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Continue stirring for an additional 20-30 minutes after the addition is complete to ensure full conversion.
-
-
Iodination (Sandmeyer Reaction):
-
Rationale: The diazonium salt is displaced by an iodide ion from potassium iodide to form the C-I bond.
-
Procedure: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water. Slowly add the cold diazonium salt solution from the previous step to the KI solution. Effervescence (release of N₂ gas) should be observed. The reaction is often exothermic, so controlled addition is necessary. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Rationale: This sequence removes unreacted reagents and byproducts to isolate the pure product.
-
Procedure: Transfer the reaction mixture to a separatory funnel and extract the crude product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes). Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.
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Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Chloro-1-iodo-4-methoxybenzene stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is I > Br > Cl.[6] This is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Selective Cross-Coupling Reactions
This differential reactivity allows for the selective functionalization at the C-2 position (iodo) while leaving the C-4 position (chloro) available for a subsequent, more forcing reaction.
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Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8][9] It is a powerful method for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
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Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, a key step in the synthesis of many natural products, pharmaceuticals, and organic materials.[10][11][12] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Reaction Pathways Diagram
Caption: Selective cross-coupling reactions at the C-I position.
Role in Drug Discovery and Materials Science
The chloro and methoxy groups are prevalent in FDA-approved drugs and advanced materials.[13][14] The methoxy group can act as a hydrogen bond acceptor and its metabolic cleavage can be a key step in drug metabolism. The chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a crucial interaction in protein-ligand binding.[13]
Therefore, 2-Chloro-1-iodo-4-methoxybenzene serves as an ideal starting point for generating libraries of complex molecules. A synthetic sequence might involve:
-
A Suzuki or Sonogashira reaction at the C-I position.
-
A subsequent, more forcing cross-coupling reaction (e.g., Buchwald-Hartwig amination) at the C-Cl position.
-
Modification or cleavage of the methoxy group.
This stepwise approach enables the systematic exploration of the chemical space around a core scaffold, which is a cornerstone of modern drug discovery programs.[15]
Safety and Handling
As with all halogenated aromatic compounds, proper safety precautions are essential when handling 2-Chloro-1-iodo-4-methoxybenzene.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16] Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be light-sensitive, so it should be stored in an amber vial or in a dark location to prevent degradation.
Conclusion
2-Chloro-1-iodo-4-methoxybenzene is a highly valuable and versatile building block in organic synthesis. Its key attribute is the differential reactivity of the iodo and chloro substituents, which permits selective, stepwise functionalization of the aromatic ring through modern cross-coupling methodologies. This feature, combined with the presence of the synthetically useful methoxy group, makes it an indispensable tool for medicinal chemists and materials scientists aiming to construct complex and functionally diverse molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development.
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